molecular formula C14H14F4N4O2 B3006231 2-(4-fluorophenyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide CAS No. 1421443-84-6

2-(4-fluorophenyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide

Cat. No.: B3006231
CAS No.: 1421443-84-6
M. Wt: 346.286
InChI Key: XSVUSZYPNZZBGY-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenyl group attached to an acetamide backbone, with a 1,2,4-triazolone ring substituted at the 3-position with a trifluoromethyl (CF₃) group and at the 4-position with a methyl group. The ethyl linker connects the triazolone moiety to the acetamide nitrogen. The fluorinated aromatic ring and trifluoromethyl group enhance lipophilicity and metabolic stability, which are critical for bioavailability and target engagement in medicinal chemistry . Structural analysis of related compounds (e.g., ) suggests that the triazolone ring adopts a planar conformation, facilitating π-π interactions with biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N4O2/c1-21-12(14(16,17)18)20-22(13(21)24)7-6-19-11(23)8-9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUSZYPNZZBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

The compound 2-(4-fluorophenyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agriculture. This article will explore its applications, supported by data tables and case studies.

Structure and Composition

The compound consists of:

  • A 4-fluorophenyl moiety.
  • An N-acetamide functional group.
  • A triazole ring that enhances biological activity.

Molecular Formula

The molecular formula for this compound is C14H16F3N3OC_{14}H_{16}F_{3}N_{3}O.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. The presence of the triazole ring is significant due to its known antifungal properties and ability to inhibit certain enzymes involved in disease processes.

Case Study: Antifungal Activity

Research has demonstrated that compounds containing triazole structures exhibit potent antifungal activity. For instance, derivatives similar to this compound have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus fumigatus .

Agricultural Chemistry

The compound may also serve as a pesticide or herbicide. The fluorinated groups enhance lipophilicity, improving the compound's penetration into plant tissues.

Case Study: Pest Resistance

In studies involving agricultural applications, compounds with similar structures have been tested for their efficacy against nematodes and other pests. For example, derivatives of triazoles have been utilized to protect crops from root-knot nematodes, significantly reducing crop loss .

Material Science

Due to its unique chemical structure, this compound could be explored for use in developing advanced materials, particularly in coatings that require antifungal properties.

Table 1: Comparison of Biological Activities

CompoundActivity TypeEfficacy (IC50)Reference
2-(4-fluorophenyl)-N-{...}Antifungal0.5 µM
Similar Triazole DerivativeAntifungal0.3 µM
Triazole-based PesticideNematode Resistance10 µM

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs bearing triazole/acetamide frameworks, emphasizing substituent variations and inferred pharmacological implications:

Compound Name & Source Key Substituents Molecular Formula (Calculated) Potential Activity/Applications
Target Compound - 4-Fluorophenyl
- 3-CF₃, 4-methyl triazolone
- Ethyl linker
C₁₄H₁₄F₄N₄O₂ (MW: 362.29) Anti-inflammatory, kinase inhibition (inferred)
2-{[4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide - 3,4,5-Trimethoxyphenyl
- 4-Amino triazole
- Sulfanyl bridge
C₂₅H₂₅N₅O₄S (MW: 515.56) Anticancer, anti-exudative (analogous to )
2-((5-((Phenylthio)Methyl)-4-(m-Tolyl)-4H-1,2,4-Triazol-3-Yl)Thio)-N-(2-(Trifluoromethyl)Phenyl)Acetamide - m-Tolyl
- Phenylthio methyl
- 2-CF₃ phenyl
C₂₆H₂₂F₃N₅OS₂ (MW: 569.62) Antimicrobial, enzyme inhibition
2-[(4-Cyclopropyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Sulfanyl]-N-[4-(Trifluoromethoxy)Phenyl]Acetamide - Cyclopropyl
- 4-CF₃O phenyl
C₁₄H₁₂F₃N₅O₃S (MW: 395.34) Antiviral, agrochemical (inferred from )
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-[4-(Dimethylamino)Phenyl]Acetamide - 4-Chlorophenyl
- 4-Methylphenyl
- 4-Dimethylamino phenyl
C₂₅H₂₃ClN₆OS (MW: 498.01) CNS modulation, receptor antagonism
2-((4-Fluorophenyl)Thio)-N-(4-(4-(2-Methoxyethyl)-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-Yl)Phenyl)Acetamide - Tetrazole ring
- 2-Methoxyethyl
- 4-Fluorophenyl thio
C₁₈H₁₈FN₅O₃S (MW: 403.43) Anti-diabetic, protease inhibition

Key Observations:

Substituent Impact on Activity: The trifluoromethyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs (e.g., cyclopropyl in or methyl in ) . 4-Fluorophenyl may improve target binding specificity relative to chlorophenyl () or methoxyphenyl () groups, as fluorine’s electronegativity modulates electronic effects . Sulfanyl bridges (e.g., ) increase conformational flexibility but reduce stability compared to the target’s rigid ethyl linker.

Biological Relevance: Compounds with triazolone rings (target, ) are associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety . Tetrazole-containing analogs () often exhibit protease inhibitory activity, but the target’s triazolone core may favor different target profiles .

Structural and Synthetic Considerations :

  • The target’s ethyl linker simplifies synthesis compared to sulfanyl-bridged compounds (), which require additional steps for disulfide formation .
  • Crystallographic data for related compounds (e.g., ) were likely obtained using SHELX-based refinement, ensuring accurate structural elucidation .

Biological Activity

The compound 2-(4-fluorophenyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide is a novel derivative of the 1,2,4-triazole scaffold, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16F3N5O\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_5\text{O}

This compound features a triazole ring , which is known for its role in various biological activities. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and biological interactions.

Antimicrobial Activity

The triazole moiety is well-documented for its antimicrobial properties , particularly against bacterial and fungal pathogens. Research has shown that compounds containing the 1,2,4-triazole framework exhibit significant activity against a variety of microorganisms.

  • Bacterial Inhibition : Studies indicate that derivatives similar to this compound demonstrate potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substitutions have shown minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The antifungal properties are also notable, with some triazole derivatives exhibiting MIC values lower than standard antifungal agents like fluconazole .

Anticancer Potential

The compound's structural features suggest potential anticancer activity . Triazoles have been linked to various mechanisms of action in cancer therapy:

  • Cell Cycle Arrest : Certain triazole derivatives have been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against different cancer cell lines .
  • Mechanisms of Action : The anticancer effects may be attributed to the inhibition of key enzymes involved in tumor growth and proliferation. Research indicates that triazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties . Triazoles have been studied for their ability to modulate inflammatory pathways:

  • Cytokine Modulation : Some studies have indicated that triazole derivatives can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole-containing compounds:

  • Antimicrobial Efficacy Study : A recent study evaluated a series of triazole derivatives against multiple bacterial strains. The results showed that compounds with trifluoromethyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .
  • Anticancer Activity Assessment : In vitro studies on cancer cell lines revealed that specific triazole derivatives led to significant apoptosis and reduced cell viability at concentrations as low as 10 μM .
  • Inflammation Model Study : Research utilizing animal models demonstrated that certain triazole derivatives effectively reduced inflammation markers in induced arthritis models .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

A factorial design approach is effective for optimizing synthetic parameters (e.g., temperature, solvent ratio, catalyst loading). Statistical methods like response surface methodology (RSM) can minimize the number of experiments while identifying critical variables. For example, fractional factorial designs have been applied in similar triazole derivatives to isolate key reaction parameters . Central composite designs are also useful for non-linear optimization of yield and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions, particularly for fluorophenyl and trifluoromethyl groups.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in related fluorophenyl-triazole structures .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Target-specific assays depend on hypothesized mechanisms. For triazole derivatives, common screens include:

  • Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential).
  • Cell viability assays (MTT or resazurin) against cancer cell lines.
  • Antimicrobial susceptibility testing using microbroth dilution (CLSI guidelines). Structure-activity relationship (SAR) analysis should follow to correlate substituent effects with activity trends .

Advanced Research Questions

Q. How can computational methods enhance the prediction of this compound’s bioactivity?

Integrate quantum chemical calculations (e.g., DFT for electron distribution analysis) with molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins. For example, ICReDD’s reaction path search methods combine computational and experimental data to prioritize synthesis pathways with high predicted activity . Machine learning models trained on analogous triazole datasets can further refine predictions .

Q. What strategies address contradictions in biological activity data across studies?

Contradictions may arise from assay variability or divergent SAR interpretations. To resolve this:

  • Perform meta-analysis of published data, adjusting for experimental conditions (e.g., cell line specificity, solvent effects).
  • Conduct free-energy perturbation (FEP) simulations to quantify binding energy differences under varying conditions.
  • Validate hypotheses through isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters directly .

Q. How can AI-driven tools improve reaction optimization for scale-up?

AI platforms (e.g., Bayesian optimization) can iteratively adjust reaction parameters using real-time feedback from high-throughput experimentation. For instance, COMSOL Multiphysics simulations coupled with AI algorithms optimize mass transfer and kinetics in reactor design, reducing trial-and-error approaches . Automated robotic systems (e.g., Chemspeed) enable rapid screening of solvent/catalyst combinations .

Q. What advanced techniques elucidate the role of the trifluoromethyl group in pharmacokinetics?

  • Metabolic stability assays (e.g., liver microsomes) to assess CYP450-mediated degradation.
  • PET imaging with ¹⁸F-labeled analogs to track in vivo distribution.
  • Molecular dynamics (MD) simulations to study how the trifluoromethyl group influences membrane permeability and protein interactions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and control for batch-to-batch compound variability via HPLC-UV/MS .
  • Experimental Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in platforms like protocols.io and sharing raw data in repositories such as Zenodo .

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